molecular formula C19H15BrN4O3 B2434746 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207033-32-6

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No. B2434746
CAS RN: 1207033-32-6
M. Wt: 427.258
InChI Key: LRNNNVWHUNMANW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, and a quinazoline dione structure . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the bromine atom on the bromophenyl group could be replaced through a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromophenyl group could make the compound relatively heavy and non-polar, while the oxadiazole ring could contribute to its polarity .

Scientific Research Applications

Synthetic Methodologies

Research has been conducted on developing efficient and reusable catalytic systems for the synthesis of compounds similar to the one . For example, the use of Bronsted acidic ionic liquids in the presence of chlorotrimethylsilane has been reported as an effective catalyst for the one-pot synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions. These methodologies offer high yields and present a greener alternative to traditional synthesis methods due to their reusability and reduced solvent use (Kefayati, Asghari, & Khanjanian, 2012).

Chemical Structure Analysis

Studies on the crystal structure of related compounds have provided insights into the molecular arrangements and bond lengths that characterize these molecules. For instance, crystallographic analysis of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione revealed the perpendicular orientation of the phenyl ring to the quinazoline ring system, offering a deeper understanding of the molecular geometry and potential reactivity (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Potential Biological Activities

The exploration of novel derivatives for antibacterial and antifungal activities represents a significant area of research. A study on 2-(4-((5-(4-bromophenyl)-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives highlighted their potential against various bacterial and fungal strains, indicating the possible applications of these compounds in developing new antimicrobial agents (Sirgamalla & Boda, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for this compound could involve further studies to explore its properties and potential applications. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O3/c1-2-23-18(25)14-5-3-4-6-15(14)24(19(23)26)11-16-21-17(22-27-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNNVWHUNMANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

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